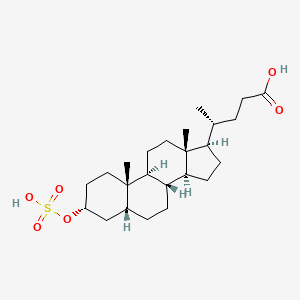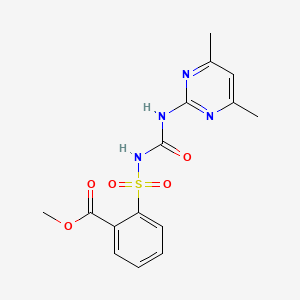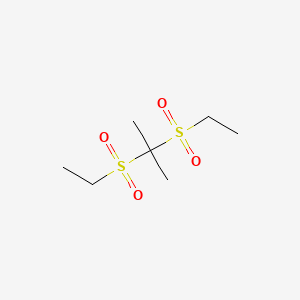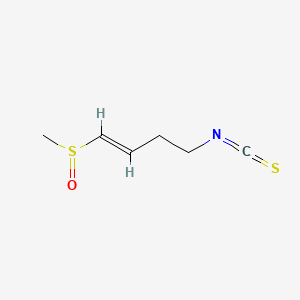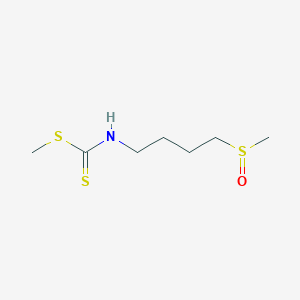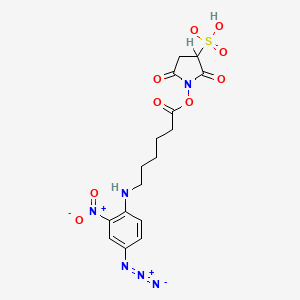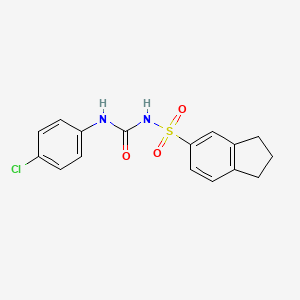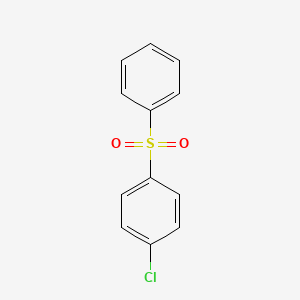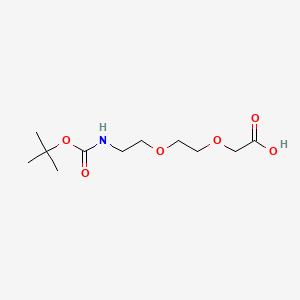
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid
Übersicht
Beschreibung
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid, also known by its synonyms such as Boc-NH-PEG2-CH2COOH, t-Boc-N-amido-PEG2-CH2CO2H, and t-boc-N-amido-PEG2-acetic acid, is a chemical compound with the molecular formula C11H21NO6 . It has a molecular weight of 263.29 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2- [2- [2- [ (2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid . The InChI representation is InChI=1S/C11H21NO6/c1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) .Physical And Chemical Properties Analysis
The compound is a PEG linker containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
t-Boc-N-amido-PEG2-CH2CO2H: is utilized in the development of drug delivery systems due to its ability to modify large molecular scaffolds. This compound is particularly useful in creating PAMAM dendrimer-based delivery systems . The dendrimers can be functionalized with this compound to enhance their solubility and biocompatibility, which is crucial for efficient drug delivery.
Antibody-Drug Conjugates (ADCs)
This compound is incorporated into ADCs, which are designed to target specific cancer cells. The PEG linker in t-Boc-N-amido-PEG2-CH2CO2H helps to improve the solubility and stability of the therapeutic agents, allowing for precise delivery to the tumor site .
Proteolysis-Targeting Chimeras (PROTACs)
In the field of targeted protein degradation, t-Boc-N-amido-PEG2-CH2CO2H is used to synthesize PROTAC molecules. These molecules induce the degradation of specific proteins within the cell, offering a novel approach to treating diseases related to protein dysfunction .
Bioconjugation
The compound serves as a building block for bioconjugation, where it is used to link small molecules or biomolecules to other entities. This is particularly important in the synthesis of tool compounds for chemical biology and medicinal chemistry applications .
Solubility Enhancement
The hydrophilic nature of the PEG linker in t-Boc-N-amido-PEG2-CH2CO2H is leveraged to enhance the solubility of biological molecules. This property is essential when working with compounds that have poor solubility in aqueous solutions .
Synthetic Chemistry
As a versatile synthetic intermediate, t-Boc-N-amido-PEG2-CH2CO2H is used in the synthesis of a wide range of small molecules. Its reactive functional groups allow for selective modifications, making it a valuable tool in organic synthesis .
Wirkmechanismus
Target of Action
It is known to be used as a linker in the synthesis of various bioconjugates . These bioconjugates can be designed to target specific proteins or cells depending on the application.
Mode of Action
t-Boc-N-amido-PEG2-CH2CO2H is a heterobifunctional, PEGylated crosslinker featuring a Boc-protected amine at one end and a carboxylic acid group at the other . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
The specific biochemical pathways affected by t-Boc-N-amido-PEG2-CH2CO2H are dependent on the bioconjugate it is part of. For instance, when incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules), it can affect the degradation of targeted proteins .
Pharmacokinetics
The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of t-Boc-N-amido-PEG2-CH2CO2H are dependent on the bioconjugate it is part of. For example, when incorporated into antibody-drug conjugates or PROTAC® molecules, it can lead to targeted protein degradation .
Action Environment
Factors such as ph could potentially affect the stability of the boc group and the reactivity of the carboxylic acid group .
Eigenschaften
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6/c1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBVJVWVXRNDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





